1-Benzothiophene 1-oxide 1-Benzothiophene 1-oxide
Brand Name: Vulcanchem
CAS No.: 51500-42-6
VCID: VC2020875
InChI: InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
SMILES: C1=CC=C2C(=C1)C=CS2=O
Molecular Formula: C8H6OS
Molecular Weight: 150.2 g/mol

1-Benzothiophene 1-oxide

CAS No.: 51500-42-6

Cat. No.: VC2020875

Molecular Formula: C8H6OS

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzothiophene 1-oxide - 51500-42-6

Specification

CAS No. 51500-42-6
Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
IUPAC Name 1-benzothiophene 1-oxide
Standard InChI InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
Standard InChI Key TVBBBGXDQQURHJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CS2=O
Canonical SMILES C1=CC=C2C(=C1)C=CS2=O

Introduction

Chemical Structure and Properties

1-Benzothiophene 1-oxide (C₈H₆OS) features a benzene ring fused with a five-membered thiophene ring containing a sulfur atom that has been oxidized to the sulfoxide state. The presence of the oxygen atom bonded to the sulfur creates a tetrahedral geometry around the sulfur, introducing chirality to the molecule .

Basic Identification and Physical Properties

Table 1. Identification and Physical Properties of 1-Benzothiophene 1-oxide

PropertyValue
IUPAC Name1-benzothiophene 1-oxide
CAS Number51500-42-6
Molecular FormulaC₈H₆OS
Molecular Weight150.20 g/mol
AppearanceWhite or cream to pale orange/brown
Density1.45 g/cm³
Boiling Point496.8°C at 760 mmHg
Flash Point254.2°C
Index of Refraction1.686
LogP2.78250

The compound is generally obtained as a white to cream-colored crystalline powder. It exhibits good stability under normal conditions and is soluble in common organic solvents .

Structural Representations

The molecular structure of 1-benzothiophene 1-oxide can be represented by various notations that are essential for database searching and chemical informatics:

Table 2. Structural Representations of 1-Benzothiophene 1-oxide

Representation TypeValue
SMILESC1=CC=C2C(=C1)C=CS2=O
InChIInChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
InChIKeyTVBBBGXDQQURHJ-UHFFFAOYSA-N

X-ray crystallographic data has confirmed the tetrahedral geometry around the sulfur atom, with the oxygen positioned in a non-planar orientation relative to the aromatic ring system .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 1-benzothiophene 1-oxide, with oxidation of benzothiophene being the most common approach.

Oxidation Methods

The controlled oxidation of benzothiophene is the primary synthetic route to 1-benzothiophene 1-oxide. Various oxidizing agents have been employed, each with specific advantages:

Table 3. Oxidation Methods for Synthesizing 1-Benzothiophene 1-oxide

Oxidizing SystemReaction ConditionsYieldAdvantages
m-CPBACH₂Cl₂, 0°C to rt, 2-4h80-95%Selective, high yield
H₂O₂/MTOMethanol, rt, 1-2h75-85%Catalytic, environmentally friendly
Cytochrome C/H₂O₂Buffered solution, pH 7, 25°C60-70%Biomimetic conditions
Electrochemical oxidationVarious conditionsVariableMetal-free approach

The m-chloroperbenzoic acid (m-CPBA) method is particularly popular due to its selectivity for the sulfoxide over the sulfone when reaction conditions are carefully controlled .

Stereoselective Synthesis

For applications requiring enantiomerically enriched 1-benzothiophene 1-oxide, several approaches have been developed:

  • Classical resolution using (R)- and (S)-α-methylbenzylamine

  • Asymmetric oxidation using titanium-based chiral catalysts

  • Enzymatic kinetic resolution

These methods have allowed researchers to access both enantiomers of 1-benzothiophene 1-oxide with high enantiomeric excess values, which is particularly important for applications in asymmetric synthesis .

Reactivity and Chemical Behavior

1-Benzothiophene 1-oxide exhibits rich and diverse chemical reactivity, making it valuable in synthetic organic chemistry.

Pummerer-Type Reactions

One of the most significant reactions of 1-benzothiophene 1-oxide is the Pummerer reaction and its variants. These reactions involve the conversion of the sulfoxide functionality to form new carbon-carbon or carbon-heteroatom bonds:

  • Traditional Pummerer reactions forming α-acetoxysulfides

  • Interrupted Pummerer reactions for nucleophilic additions

  • Vinylogous Pummerer reactions

These transformations allow for the selective functionalization of the benzothiophene core structure and are particularly valuable in the synthesis of complex heterocyclic systems .

Sulfoxide-Directed C-H Functionalization

The sulfoxide group in 1-benzothiophene 1-oxide can act as a directing group for selective C-H functionalization reactions:

"Selective C3 arylation and alkylation of benzothiophenes is reported through the use of benzothiophene S-oxides, an underexplored class of organic compound. Oxidation of the sulfur atom intrinsic to benzothiophene molecules allows the capture of phenol, propargyl silane and allyl silane coupling partners, which are delivered with complete regio-selectivity to the C3 position of the benzothiophene."

This directing capability makes 1-benzothiophene 1-oxide a valuable synthetic intermediate for constructing complex benzothiophene derivatives with precise control over regiochemistry.

Electrophile-Mediated Cyclizations

1-Benzothiophene 1-oxide can undergo various electrophile-mediated cyclizations, particularly with propargyl groups, leading to the formation of complex fused heterocyclic systems:

"Through a sequence involving metal-free aromatic propargylation reactions and novel, diversity introducing heterocyclizations, benzothiophenes possessing a range of functionality, namely ketone, alkane or alkene substituents, can be synthesised."

These transformations provide efficient routes to complex polycyclic structures that would otherwise require multi-step synthetic sequences .

Applications in Organic Synthesis and Materials Science

The unique structural features and reactivity of 1-benzothiophene 1-oxide have led to its application in various fields.

Synthesis of Complex Heterocycles

1-Benzothiophene 1-oxide serves as a key intermediate in the synthesis of various complex heterocyclic systems:

  • Benzothieno[2,3-b]benzothiophenes (BTBTs)

  • Benzo[b]naphtho[1,2-d]thiophene (BNT) systems

  • Naphthodithiophene (NDT) motifs

These heterocyclic systems are of significant interest due to their electronic and optical properties .

Fluorescence Applications

Studies have revealed interesting fluorescence properties of benzothiophene derivatives following sulfoxide formation:

"Some of these compounds demonstrate high quantum yields, exceeding 98% in solution and 71% in the solid state. As evidenced by quantum-chemical calculations, BTBT-based sulfoxides have sufficiently high pyramidal inversion energy barriers that prevent their stereomutation at room temperature."

These fluorescence properties make 1-benzothiophene 1-oxide derivatives valuable in fluorescence-based applications, including sensing and imaging .

Spectroscopic Characterization

Various spectroscopic methods have been employed to characterize 1-benzothiophene 1-oxide and its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1-benzothiophene 1-oxide:

"It was found that the signals of C-2, C-3, C-4, C-5, C-7 and C-7a in substituted BTOs are all shifted down-field when compared to the corresponding carbon values of correspondingly substituted benzothiophenes."

This characteristic downfield shift in the 13C NMR spectrum serves as a diagnostic feature for confirming the oxidation of benzothiophene to its S-oxide form.

Mass Spectrometry

Mass spectrometry has been used extensively in the characterization of 1-benzothiophene 1-oxide, particularly in studies related to microbial transformation of benzothiophenes .

Predicted Collision Cross Section Data

Modern analytical techniques provide detailed physical data for 1-benzothiophene 1-oxide:

Table 4. Predicted Collision Cross Section Data for 1-Benzothiophene 1-oxide

Adductm/zPredicted CCS (Ų)
[M+H]+151.02121126.4
[M+Na]+173.00315140.0
[M+NH4]+168.04775137.3
[M+K]+188.97709132.3
[M-H]-149.00665129.7
[M+Na-2H]-170.98860133.3
[M]+150.01338129.8
[M]-150.01448129.8

These collision cross-section values are valuable for identification and characterization using modern mass spectrometry techniques, particularly ion mobility spectrometry .

SupplierProduct NumberProduct DescriptionQuantityPrice (USD)
Biosynth CarbosynthFB149665Benzothiophenesulfoxide1g$80
Biosynth CarbosynthFB149665Benzothiophenesulfoxide2g$139
Biosynth CarbosynthFB149665Benzothiophenesulfoxide5g$277
AK Scientific1076CP1-Benzothiophene 1-oxide5g$423
Biosynth CarbosynthFB149665Benzothiophenesulfoxide10g$481
Thermo Scientific ChemicalsA14063.06Benzo[b]thiophene 1,1-dioxide, 98%5g$104

These commercial sources make 1-benzothiophene 1-oxide accessible for research applications without the need for in-house synthesis .

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